2-Methoxy-2-methylpropan-1-ol

Description

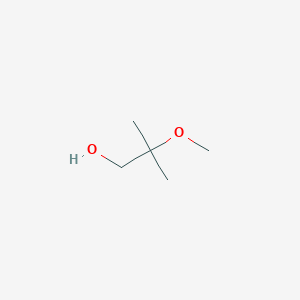

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(2,4-6)7-3/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPUAIZSESMILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472010 | |

| Record name | 2-Methoxy-2-methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22665-67-4 | |

| Record name | 2-Methoxy-2-methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Methoxy-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of 2-Methoxy-2-methylpropan-1-ol, a primary alcohol with potential applications in organic synthesis and drug development. This document details a feasible synthetic pathway, summarizes its physicochemical properties, and outlines relevant experimental protocols.

Introduction

This compound (CAS No. 22665-67-4) is a bifunctional organic molecule containing both a hydroxyl and a methoxy (B1213986) group. Its structure, featuring a neopentyl-like backbone, offers unique steric and electronic properties that can be exploited in the synthesis of more complex molecules. This guide serves as a technical resource for chemists and pharmaceutical scientists interested in the preparation and utilization of this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. While experimentally determined data is limited, the following values have been reported or are estimated based on its structure.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 104.15 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 123.6 ± 8.0 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 0.9 ± 0.1 g/cm³ | --INVALID-LINK--[2] |

| CAS Number | 22665-67-4 | --INVALID-LINK--[1] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-methoxy-2-methylpropanoic acid. The first step is the esterification of the carboxylic acid to its methyl ester, followed by the reduction of the ester to the desired primary alcohol.

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of Methyl 2-methoxy-2-methylpropanoate

This procedure is based on a general Fischer esterification method.[3][4]

-

Materials:

-

2-methoxy-2-methylpropanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-methoxy-2-methylpropanoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours (the reaction can be monitored by Thin Layer Chromatography (TLC)).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-methoxy-2-methylpropanoate.

-

The crude product can be purified by distillation under reduced pressure.

-

Step 2: Synthesis of this compound

This protocol is adapted from standard procedures for the reduction of esters using lithium aluminum hydride (LiAlH₄).[5]

-

Materials:

-

Methyl 2-methoxy-2-methylpropanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or a suitable quenching agent (e.g., Fieser workup)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

-

Procedure:

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations must be carried out under a dry, inert atmosphere, and all glassware must be thoroughly dried.

-

In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH₄ (e.g., 1.5-2.0 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve methyl 2-methoxy-2-methylpropanoate (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture can be heated to reflux for a few hours to ensure the reaction goes to completion (monitor by TLC).

-

Cool the reaction mixture back to 0 °C with an ice bath.

-

Quenching: Carefully and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that produces hydrogen gas. An alternative and often safer method is the Fieser workup: for 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with THF or another suitable organic solvent.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

The product can be purified by distillation under reduced pressure.

-

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the methoxy group, the methylene (B1212753) protons adjacent to the alcohol, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals corresponding to the different carbon environments within the molecule.

Conclusion

This technical guide provides a foundational understanding of the synthesis and properties of this compound. The outlined two-step synthetic pathway offers a viable method for its preparation in a laboratory setting. Further research to establish a complete and experimentally verified profile of its physical, chemical, and spectroscopic properties is encouraged to facilitate its broader application in chemical synthesis and drug discovery.

References

- 1. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-2-methyl-1-propanol | CAS#:22665-67-4 | Chemsrc [chemsrc.com]

- 3. quora.com [quora.com]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. benchchem.com [benchchem.com]

- 6. 2-Methoxy-2-methyl-1-propanol(22665-67-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2-Methoxy-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and properties of 2-Methoxy-2-methylpropan-1-ol. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a bifunctional organic molecule containing both a primary alcohol and an ether functional group.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H12O2 | PubChem[1] |

| Molecular Weight | 104.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 22665-67-4 | ChemicalBook[2] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified | |

| InChI | InChI=1S/C5H12O2/c1-5(2,4-6)7-3/h6H,4H2,1-3H3 | PubChem[1] |

| InChIKey | VMPUAIZSESMILD-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(C)(CO)OC | PubChem[1] |

Synthesis

This compound is a useful reactant in organic synthesis.[2] A plausible synthetic route to this compound involves the reaction of an appropriate epoxide with methanol (B129727).

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of a related compound, (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol, involves the reduction of an imine formed from D-alaninol and 4-anisaldehyde using sodium borohydride (B1222165) in methanol.[3] While not a direct synthesis of this compound, this procedure illustrates a common methodology for the synthesis of related amino alcohols.

A more direct conceptual synthesis pathway for this compound is outlined in the workflow diagram below. This would typically involve the ring-opening of 2,2-dimethyloxirane (B32121) with methanol under acidic or basic conditions.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. Mass spectrometry data (GC-MS) is available for this compound, which can be used to determine its molecular weight and fragmentation pattern.[4]

| Spectroscopic Data | Details | Source |

| Mass Spectrum (GC) | Available | SpectraBase[4] |

| Instrument Name | Agilent 7820A-5890 | SpectraBase[4] |

| Ionization Type | EI | SpectraBase[4] |

Reactivity and Applications

The reactivity of this compound is dictated by its two functional groups: the primary alcohol and the ether. The alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to an alkyl halide. The ether linkage is generally stable but can be cleaved under harsh acidic conditions, such as with HBr, which would likely lead to the formation of 2-methylpropan-1,2-diol and bromomethane.

Its bifunctional nature makes it a potentially useful building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.

Safety and Handling

The following diagram outlines a general workflow for the safe handling of laboratory chemicals.

References

- 1. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-2-methyl-1-propanol | 22665-67-4 [chemicalbook.com]

- 3. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methoxy-2-methylpropan-1-ol (CAS: 22665-67-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-2-methylpropan-1-ol (CAS number 22665-67-4), a chemical intermediate with potential applications in organic synthesis and drug discovery. This document collates available data on its physicochemical properties, spectroscopic characteristics, and safety and handling protocols. While specific experimental data on its biological activity and metabolic pathways are limited in publicly accessible literature, this guide aims to provide a foundational understanding for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a primary alcohol and an ether. Its structure features a neopentyl-like backbone with a methoxy (B1213986) group on the tertiary carbon and a primary hydroxyl group.

| Property | Value | Source |

| CAS Number | 22665-67-4 | [1] |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(CO)OC | [1] |

| InChI | InChI=1S/C5H12O2/c1-5(2,4-6)7-3/h6H,4H2,1-3H3 | [1] |

| InChIKey | VMPUAIZSESMILD-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 104.083729621 g/mol | [1] |

| Monoisotopic Mass | 104.083729621 g/mol | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Heavy Atom Count | 7 | [1] |

| Formal Charge | 0 | [1] |

Synthesis and Manufacturing

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, characteristic spectral features can be predicted based on its structure and by comparison with similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments: the two equivalent methyl groups, the methylene (B1212753) protons adjacent to the hydroxyl group, the methoxy group protons, and the hydroxyl proton. The chemical shifts and splitting patterns would be characteristic of its structure.

-

¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon environments: the two equivalent methyl carbons, the quaternary carbon, the methylene carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group.[3] Strong C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities would likely appear in the fingerprint region, typically between 1050 and 1250 cm⁻¹.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 104. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen), which could lead to fragments such as [CH₂OH]⁺ (m/z 31).[5] Ethers often undergo cleavage at the C-O bond. The fragmentation pattern would provide valuable information for structural elucidation.

Safety and Handling

Safety data for this compound is limited. However, data for the related isomer, 2-methoxypropan-1-ol, indicates that it is a flammable liquid and vapor, causes skin irritation, may cause respiratory irritation, and is suspected of damaging the unborn child.[6] Given the structural similarity, it is prudent to handle this compound with similar precautions.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapors.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Biological Activity and Toxicological Profile

There is a significant lack of publicly available data on the biological activity and toxicological profile of this compound. Studies on related compounds, such as 2-methoxypropan-1-ol, have shown evidence of prenatal toxicity in animal studies.[5] The main metabolite of 2-methoxypropan-1-ol, 2-methoxypropionic acid, is believed to be responsible for its developmental toxicity.[6]

Given the absence of specific data, it is crucial for researchers to conduct thorough in vitro and in vivo studies to assess the bioactivity, cytotoxicity, and metabolic fate of this compound before considering its use in any drug development program.

Potential Applications

As a bifunctional molecule containing both a hydroxyl and an ether group, this compound can serve as a versatile building block in organic synthesis. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification and etherification reactions. The tertiary methoxy group is relatively stable, making it a useful protecting group in certain synthetic strategies. Its potential as a precursor for novel pharmaceutical compounds warrants further investigation.

Experimental Workflows and Logical Relationships

Due to the limited experimental data, the following diagrams represent logical workflows for the characterization and potential investigation of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: A standard workflow for the analytical characterization of this compound.

Caption: A hypothetical screening pathway to investigate the biological activity of the compound.

Conclusion

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has summarized the currently available technical information. However, the significant data gaps, particularly in the areas of detailed synthesis protocols, comprehensive spectroscopic analysis, and biological activity, highlight the need for further research to fully elucidate the properties and potential applications of this compound. Researchers are encouraged to undertake systematic studies to fill these knowledge gaps, which will be crucial for its potential use in drug development and other scientific endeavors.

References

- 1. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. series.publisso.de [series.publisso.de]

"2-Methoxy-2-methylpropan-1-ol" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 2-Methoxy-2-methylpropan-1-ol, a compound of interest in various research and development applications.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C5H12O2 | [1][2] |

| Molecular Weight | 104.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 22665-67-4 | [2][3] |

Experimental Protocols and Methodologies

This section is not applicable to the scope of this document, which focuses on the fundamental molecular weight and formula of the compound.

Visualizations and Signaling Pathways

This section is not applicable as there are no signaling pathways or complex experimental workflows associated with the determination of the molecular weight and formula of this compound.

References

"2-Methoxy-2-methylpropan-1-ol" spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxy-2-methylpropan-1-ol

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of analytical workflows and molecular fragmentation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy Data

While a publicly available high-resolution spectrum with full peak assignments and coupling constants was not found in the initial search, a typical proton NMR spectrum for this compound would be predicted as follows. The data is presented in a structured format for clarity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.30 | s | 3H | O-CH₃ |

| ~3.45 | s | 2H | -CH₂-OH |

| ~1.15 | s | 6H | -C(CH₃)₂ |

| ~2.50 | br s | 1H | -OH |

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Based on its structure, the following chemical shifts are expected.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~75 | Quaternary | C (CH₃)₂ |

| ~70 | Primary | C H₂OH |

| ~50 | Primary | OC H₃ |

| ~25 | Primary | -C(C H₃)₂ |

Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the functional groups present in this compound. Key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2970-2820 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend |

| 1150-1085 | Strong | C-O stretch (ether) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The gas chromatography-mass spectrometry (GC-MS) data for this compound is available.[1]

| m/z | Relative Intensity (%) | Putative Fragment |

| 104 | < 5 | [M]⁺ (Molecular Ion) |

| 89 | ~20 | [M - CH₃]⁺ |

| 73 | 100 | [M - OCH₃]⁺ or [C₄H₉O]⁺ |

| 59 | ~80 | [C₃H₇O]⁺ |

| 43 | ~60 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer, such as a 400 or 500 MHz instrument, is used for data acquisition.

-

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of around 220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For the ¹H NMR spectrum, the peaks are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[2][3]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Background Spectrum: A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: For a volatile liquid, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[4][5] The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Synthesis of "2-Methoxy-2-methylpropan-1-ol" reaction mechanism

This technical guide provides a comprehensive overview of the primary synthetic route to 2-Methoxy-2-methylpropan-1-ol, a specialty alcohol with applications in various chemical syntheses. The core of this guide is focused on the reaction mechanism, a detailed experimental protocol, and the associated quantitative data for the most plausible synthesis method: the base-catalyzed ring-opening of 1,2-epoxy-2-methylpropane. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this synthesis.

Core Synthesis Reaction and Mechanism

The most direct and regioselective method for the synthesis of this compound is the nucleophilic ring-opening of 1,2-epoxy-2-methylpropane (also known as isobutylene (B52900) oxide). This reaction is best performed under basic or strongly nucleophilic conditions to ensure the desired regioselectivity.

The reaction proceeds via an SN2 mechanism.[1] In the presence of a strong nucleophile, such as a methoxide (B1231860) ion (CH₃O⁻), the attack occurs at the less sterically hindered carbon atom of the epoxide ring.[1] For 1,2-epoxy-2-methylpropane, this is the primary carbon (C1). The methoxide ion performs a backside attack on this carbon, leading to the opening of the strained three-membered ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (methanol), yields the final product, this compound.

This base-catalyzed pathway is highly regioselective, favoring the formation of the primary alcohol. In contrast, acid-catalyzed ring-opening of epoxides can be less regioselective and may lead to a mixture of products, as the reaction proceeds through a transition state with significant carbocation character at the more substituted carbon.[1]

Experimental Protocol

Materials:

-

1,2-Epoxy-2-methylpropane (Isobutylene oxide)

-

Methanol (Anhydrous)

-

Sodium Methoxide (or Sodium metal to be freshly converted to sodium methoxide)

-

Deionized Water

-

Diethyl Ether (or other suitable extraction solvent)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol. If using sodium metal, add it in small pieces to the methanol to generate sodium methoxide in situ. Alternatively, add commercial sodium methoxide to the methanol. Allow the mixture to stir until the sodium methoxide is fully dissolved or a uniform slurry is formed.[2]

-

Addition of Epoxide: To the stirring solution of sodium methoxide in methanol, add 1,2-epoxy-2-methylpropane dropwise.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for a specified period (e.g., 30 minutes to a few hours).[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[2]

-

Workup and Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add deionized water to dissolve the inorganic salts. Extract the aqueous layer with diethyl ether or another suitable organic solvent multiple times.[3]

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude this compound can be purified by fractional distillation under reduced pressure.

Quantitative Data

Specific quantitative data for the synthesis of this compound via this method is not available in the cited literature. However, the data from the analogous reaction of 1,2-epoxyhexane (B74757) with sodium methoxide in methanol can be used as a reference to estimate the expected outcomes.[2]

| Parameter | Value (for 1,2-epoxyhexane reaction) | Notes |

| Reactants | 1,2-epoxyhexane, Sodium Methoxide, Methanol | Isobutylene oxide would be used instead of 1,2-epoxyhexane. |

| Solvent | Methanol | Serves as both solvent and reactant source after protonation. |

| Reaction Time | ~30 minutes | Reaction time may vary based on substrate and temperature.[2] |

| Reaction Temp. | Reflux | The boiling point of methanol is 64.7 °C. |

| Yield | High (exact % not specified) | Base-catalyzed epoxide openings are generally high-yielding. |

Alternative Synthesis Route

An alternative, though likely more complex, route to this compound involves the reduction of 2-methoxy-2-methylpropanoic acid or its corresponding ester. This multi-step process would first require the synthesis of the carboxylic acid, which is not commercially available in large quantities. The carboxylic acid could then be reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). While this method is chemically sound, the lack of readily available starting materials makes the epoxide ring-opening a more practical and efficient approach.

References

Solubility of 2-Methoxy-2-methylpropan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-2-methylpropan-1-ol, a key solvent and intermediate in various chemical and pharmaceutical applications. Due to its molecular structure, featuring both a polar hydroxyl group and a nonpolar ether and tert-butyl group, this compound exhibits broad miscibility with a range of organic solvents. While specific quantitative solubility data is not extensively documented in readily available literature, this guide outlines the theoretical basis for its solubility, presents its known physical properties, and provides detailed experimental protocols for researchers to determine precise solubility parameters for their specific applications.

Introduction to this compound

This compound, with the chemical formula C₅H₁₂O₂, is a bifunctional organic compound containing both a primary alcohol and a tertiary ether functional group. Its structure imparts a unique set of properties, making it a valuable component in organic synthesis and as a specialty solvent. Understanding its solubility is critical for its effective use in reaction media, purification processes, and formulation development.

Key Physical and Chemical Properties:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 22665-67-4 |

| Molecular Formula | C₅H₁₂O₂ |

| Molecular Weight | 104.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 141-141.5 °C |

| Density | Approximately 0.9365 g/cm³ at 15 °C |

Solubility Profile

Based on available chemical information, this compound is widely reported to be miscible with alcohols and most common organic solvents. Miscibility implies that the substances can be mixed in all proportions to form a single, homogeneous phase. This high degree of solubility is attributed to its molecular structure, which allows for favorable interactions with a variety of solvent types.

The hydroxyl (-OH) group is polar and capable of hydrogen bonding, which promotes solubility in polar protic solvents like other alcohols (e.g., ethanol, methanol) and water. The ether linkage (-O-) can also act as a hydrogen bond acceptor. Concurrently, the methyl and tert-butyl groups contribute to its nonpolar character, facilitating solubility in nonpolar and weakly polar aprotic solvents (e.g., toluene, acetone).

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a specific quantitative dataset for the solubility of this compound in a range of organic solvents (e.g., in g/100 mL or mol/L at specified temperatures). The prevalent description of its solubility is qualitative, emphasizing its miscibility. For applications requiring precise solubility values, experimental determination is recommended using the protocols outlined in this guide.

The following table indicates the expected miscibility based on general principles of "like dissolves like" and the compound's structure.

| Solvent | Solvent Type | Expected Solubility/Miscibility |

| Methanol | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Isopropanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible |

| Ethyl Acetate | Polar Aprotic | Miscible |

| Dichloromethane | Polar Aprotic | Miscible |

| Toluene | Nonpolar Aprotic | Soluble/Miscible |

| Hexane | Nonpolar Aprotic | Likely Soluble/Miscible |

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, which is a key consideration in designing experimental systems.

Caption: Key factors that influence the solubility of a solute in a solvent.

-

Temperature: For most solid and liquid solutes, solubility increases with temperature. For precise work, solubility should be determined at the target experimental temperature.

-

Solvent Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility. The dual polar/nonpolar nature of this compound allows it to interact favorably with a wide range of solvents.

-

Intermolecular Forces: The ability of the solute and solvent to form hydrogen bonds, dipole-dipole interactions, and London dispersion forces is crucial. The hydroxyl group of this compound is a key contributor to its hydrogen bonding capacity.

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, the following established methods can be employed. The choice of method may depend on the required accuracy, the amount of sample available, and the analytical instrumentation at hand.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution, separating the undissolved solute, and quantifying the amount of dissolved solute in the supernatant.

Caption: A generalized workflow for the experimental determination of solubility.

Isothermal Shake-Flask Method followed by Gravimetric Analysis

This is a classical and highly reliable method for determining solubility.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight caps

-

Centrifuge and/or syringe filters (solvent-compatible, e.g., PTFE, 0.22 or 0.45 µm)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed beaker

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. Constant agitation is necessary.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solute settle. To ensure complete separation of the liquid and solid phases, centrifuge the vial or filter the supernatant through a syringe filter that has been pre-warmed to the experimental temperature.

-

Quantification: Accurately transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to degrade or sublime.

-

Final Weighing: Once all the solvent has been removed and the dish has returned to room temperature in a desiccator, weigh the dish containing the solute residue.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant taken in mL) * 100

Isothermal Shake-Flask Method followed by Gas Chromatography (GC) Analysis

This method is suitable for volatile solutes and can be more rapid than gravimetric analysis.

Materials:

-

Same as for gravimetric analysis, plus:

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Appropriate GC column

-

Syringes for sample injection

-

Internal standard (optional, but recommended for higher accuracy)

Procedure:

-

Prepare Saturated Solution and Equilibrate: Follow steps 1 and 2 from the gravimetric method.

-

Phase Separation: Follow step 3 from the gravimetric method.

-

Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. If using an internal standard, add it to each standard and the saturated sample at the same concentration.

-

GC Analysis: Analyze the calibration standards and the saturated supernatant by GC.

-

Construct Calibration Curve: Plot the peak area (or the ratio of the analyte peak area to the internal standard peak area) of the calibration standards against their known concentrations.

-

Determine Concentration: Use the peak area from the saturated sample to determine its concentration from the calibration curve.

-

Calculate Solubility: The determined concentration is the solubility of the compound in that solvent at the experimental temperature.

Conclusion

This compound is a versatile compound characterized by its high degree of solubility, or miscibility, in a wide array of organic solvents. This property is a direct result of its bifunctional molecular structure. For research and development applications that demand precise knowledge of its solubility limits, the experimental protocols detailed in this guide provide a robust framework for obtaining accurate and reliable quantitative data. The application of these methods will empower researchers to effectively utilize this compound in their specific solvent systems.

A Technical Guide to the Thermal Stability of 2-Methoxy-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on established principles of organic chemistry and thermal analysis. As of the date of publication, specific experimental data on the thermal stability of 2-Methoxy-2-methylpropan-1-ol is not publicly available. The information presented herein is based on an analysis of structurally related compounds and should be used as a guide for future experimental investigation.

Introduction

This compound is a bifunctional organic molecule containing both a primary alcohol and a tertiary ether. This unique structure makes it a potentially valuable intermediate in various chemical syntheses, including in the pharmaceutical and specialty chemicals industries. A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, processing, and for defining the limits of its application in high-temperature reaction conditions.

This technical guide provides a comprehensive analysis of the predicted thermal stability of this compound. In the absence of direct experimental data, this guide draws upon documented thermal decomposition behaviors of structurally analogous compounds, including neopentyl alcohol derivatives and other alkoxy alcohols. Furthermore, it outlines detailed, best-practice experimental protocols for definitively determining the compound's thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermal Stability and Decomposition Pathways

The thermal stability of this compound is dictated by the bond dissociation energies of its constituent parts. The structure features a neopentyl-like carbon skeleton, which is known to influence decomposition mechanisms, along with C-O ether and C-O alcohol linkages.

Analysis of Structural Analogs

To predict the thermal behavior of this compound, we can examine the known stability of similar molecules:

-

Neopentyl Alcohol (2,2-Dimethylpropan-1-ol): This is a close structural analog, differing only by the substitution of a methoxy (B1213986) group for a methyl group at the C2 position. Neopentyl alcohol primarily dissociates via C-C bond scission.[1] A major pathway involves the formation of formaldehyde (B43269) and isobutane, or isobutene and a methyl radical.[1] This suggests that the quaternary carbon in this compound is a likely point of initial bond cleavage.

-

Neopentyl Glycol (NPG): Studies on NPG show thermal degradation beginning at approximately 135°C, with a maximum decomposition temperature around 160°C.[2] This provides a potential temperature range for the onset of decomposition for molecules with a neopentyl core.

-

2-Methoxyethanol (2ME): In this related alkoxy alcohol, the C-O (ether) and C-C bonds are identified as the weakest, with bond dissociation energies significantly lower than the O-H bond.[3] This indicates that pyrolysis is likely to initiate with the cleavage of the carbon skeleton or the ether linkage rather than the alcohol group.[3]

-

Tertiary Ethers (e.g., MTBE): The pyrolysis of tertiary ethers like methyl tert-butyl ether (which shares the (CH3)3C-O- moiety) is known to proceed via elimination to form an alkene (isobutene) and an alcohol (methanol).[4]

Plausible Decomposition Pathways

Based on the analysis of related structures, the thermal decomposition of this compound is likely to proceed through competing homolytic cleavage pathways initiated at the weakest bonds. The primary C-C and C-O bonds adjacent to the quaternary carbon are the most probable sites for initial fragmentation.

Proposed Experimental Protocols for Thermal Stability Assessment

To obtain definitive quantitative data on the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Objective

To determine the onset temperature of decomposition, the temperature of maximum mass loss, the overall mass loss profile, and to identify endothermic or exothermic decomposition events.

Instrumentation and Materials

-

Instrument: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently, or separate TGA and DSC instruments.

-

Crucibles: Alumina or platinum crucibles (100 µL).

-

Sample: this compound, high purity grade.

-

Purge Gas: High-purity Nitrogen (99.999%) at a constant flow rate (e.g., 50 mL/min).

Experimental Workflow: TGA/DSC Analysis

The following diagram outlines the recommended workflow for the thermal analysis.

Data Presentation and Analysis

All quantitative data derived from the TGA and DSC experiments should be summarized in a structured table for clarity and comparative purposes.

Table 1: Hypothetical Data Table for Thermal Stability Analysis

| Parameter | Symbol | Unit | Description |

| Onset Decomposition Temperature | Tonset | °C | The temperature at which significant mass loss begins, typically determined from the intersection of the baseline and the tangent of the decomposition step on the TGA curve.[5] |

| Peak Decomposition Temperature | Tpeak | °C | The temperature at which the maximum rate of mass loss occurs, determined from the peak of the first derivative (DTG) curve.[5] |

| Total Mass Loss | Δm | % | The percentage of the initial sample mass lost during the heating program up to 600°C. |

| Decomposition Enthalpy | ΔHd | J/g | The heat absorbed (endothermic) or released (exothermic) during decomposition, calculated by integrating the area of the corresponding DSC peak. |

Conclusion

While direct experimental data for the thermal stability of this compound is currently lacking, a reasoned prediction can be made based on the behavior of its structural analogs. The presence of a neopentyl core and a tertiary ether linkage suggests that thermal decomposition is likely to initiate in the range of 135-200°C, proceeding via C-C or C-O bond cleavage to yield smaller volatile fragments.

For any application involving this compound at elevated temperatures, it is imperative that rigorous experimental analysis be conducted. The TGA/DSC protocols detailed in this guide provide a robust framework for obtaining the necessary quantitative data to establish safe operating limits and to further understand the decomposition kinetics and mechanism of this promising chemical intermediate.

References

Reaction of 2-Methoxy-2-methylpropan-1-ol with Strong Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated reactions of 2-methoxy-2-methylpropan-1-ol when treated with strong acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). Due to a lack of specific published experimental data for this particular substrate, this guide extrapolates the expected reaction pathways, products, and experimental considerations from established principles of organic chemistry and data from analogous structures. The primary transformations expected include acid-catalyzed dehydration leading to a mixture of isomeric alkenes via carbocation intermediates and potential acid-catalyzed cleavage of the ether linkage. This document details the theoretical mechanistic pathways, provides generalized experimental protocols, and outlines analytical methods for product characterization.

Introduction

This compound is a bifunctional organic molecule containing both a primary alcohol and a tertiary ether. This unique structural arrangement suggests that its reactivity with strong acids will be multifaceted, involving chemistry characteristic of both functional groups. The presence of a neopentyl-like primary alcohol moiety adjacent to a quaternary, ether-bearing carbon atom sets the stage for intriguing carbocation rearrangements. Understanding these potential transformations is crucial for professionals in chemical synthesis and drug development, where precise control over reaction outcomes is paramount. This guide aims to provide a predictive framework for the behavior of this molecule in acidic media.

Predicted Reaction Pathways

The reaction of this compound with a strong acid (HA) is expected to proceed through two main competing pathways: acid-catalyzed dehydration of the primary alcohol and acid-catalyzed cleavage of the methoxy (B1213986) ether.

Acid-Catalyzed Dehydration and Rearrangement

The dehydration of the primary alcohol is initiated by the protonation of the hydroxyl group to form a good leaving group, water.[1][2] Subsequent loss of water would generate a primary carbocation. However, primary carbocations are highly unstable. It is therefore more likely that the departure of water is concerted with a 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation can then undergo deprotonation to yield a mixture of isomeric alkenes.

An alternative, albeit less likely, pathway could involve a 1,2-hydride shift from the adjacent carbon, if such a hydrogen were available. In the case of this compound, a methyl shift is the more probable rearrangement.

The expected major and minor alkene products are governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.

Logical Relationship of Dehydration Pathway

References

An In-depth Technical Guide to the Potential Uses of 2-Methoxy-2-methylpropan-1-ol in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-2-methylpropan-1-ol, a bifunctional organic molecule, is emerging as a versatile building block and solvent in modern organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and, most importantly, its current and potential applications in synthetic organic chemistry. The document details its use as a precursor in the synthesis of halogenated compounds and heterocyclic systems, supported by available experimental data and protocols. Furthermore, its potential as a specialized solvent is explored. This guide aims to be a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, highlighting the utility of this compound in the development of novel synthetic methodologies.

Introduction

This compound (CAS No. 22665-67-4) is a primary alcohol containing a tertiary methoxy (B1213986) group. This unique structural arrangement imparts a combination of nucleophilic and steric properties, making it a valuable tool in the arsenal (B13267) of synthetic organic chemists. While not as commonly employed as some other bifunctional molecules, its specific reactivity offers advantages in certain synthetic transformations. This guide will delve into the known and potential applications of this compound, providing detailed information for its practical use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective application in organic synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| Boiling Point | 123.6 ± 8.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Flash Point | 42.8 ± 7.7 °C | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(CO)OC | [1] |

| InChIKey | VMPUAIZSESMILD-UHFFFAOYSA-N | [1] |

Synthesis of this compound

While this guide focuses on the applications of this compound, a brief overview of its synthesis is relevant. One common method for its preparation involves the reaction of isobutylene (B52900) oxide with methanol. This reaction is typically catalyzed by an acid or a base.

Applications in Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its primary hydroxyl group and the influence of the neighboring tertiary methoxy group.

Precursor for Halogenated Compounds: Synthesis of 1-Bromo-2-methoxy-2-methylpropane

One of the primary applications of this compound is as a starting material for the synthesis of 1-Bromo-2-methoxy-2-methylpropane. This transformation is a classic example of the conversion of a primary alcohol to an alkyl bromide.

Reaction Scheme:

Experimental Protocol (Hypothetical):

The following protocol is a generalized procedure and may require optimization.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the alcohol in anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture over ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. The product can be further purified by distillation.

Quantitative Data:

Synthesis of Heterocyclic Compounds: 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile

This compound has been utilized as a nucleophile in the synthesis of substituted pyridine (B92270) derivatives, which are important scaffolds in medicinal chemistry.

Reaction Scheme:

A patent describes the synthesis of 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile from 3-fluoropyridine-4-carbonitrile and this compound.

Experimental Protocol:

While the full experimental details are not provided in the search results, the general procedure involves the reaction of 3-fluoropyridine-4-carbonitrile with the alkoxide of this compound, formed by reacting the alcohol with a suitable base.

Quantitative Data:

A patent reports a high yield for this transformation.[3]

| Product | Yield | Reference |

| 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile | 88% | [3] |

Potential as a Solvent

Due to its ether and alcohol functionalities, this compound possesses a unique solvency profile. It is mentioned as a potential solvent in the synthesis of Sugammadex, a modified cyclodextrin.[4] Its ability to dissolve a range of organic compounds makes it a candidate for reactions where both polar and non-polar characteristics are required.

Potential as a Protecting Group

The 2-methoxy-2-methylpropyl group, derived from this compound, has been suggested as a potential protecting group for alcohols.[5] The bulky nature of the tertiary carbon center could offer steric protection to a functional group. However, specific protocols and examples of its use as a protecting group are not yet well-documented in the scientific literature.

Spectroscopic Data

While a dedicated spectrum for this compound was not found in the search results, a patent provides 1H NMR data for a product, 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile, synthesized using this alcohol.[3] This information can be valuable for the characterization of related reaction products.

Conclusion

This compound is a promising reagent in organic synthesis with demonstrated applications as a precursor for halogenated compounds and substituted heterocycles. Its potential as a specialized solvent and a protecting group warrants further investigation. The high yield reported in the synthesis of a pyridine derivative highlights its efficiency as a nucleophile. As the demand for novel and efficient synthetic methodologies grows, particularly in the pharmaceutical and materials science sectors, the exploration of versatile building blocks like this compound will undoubtedly continue to expand. This guide provides a solid foundation for researchers looking to incorporate this valuable compound into their synthetic strategies.

References

- 1. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-2-methyl-1-propanol | CAS#:22665-67-4 | Chemsrc [chemsrc.com]

- 3. US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 22665-67-4 | MFCD18253497 | this compound [aaronchem.com]

Methodological & Application

Experimental protocol for the synthesis of "2-Methoxy-2-methylpropan-1-ol"

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Methoxy-2-methylpropan-1-ol, a valuable bifunctional organic molecule. The synthesis is achieved through the regioselective ring-opening of isobutylene (B52900) oxide with sodium methoxide (B1231860) in methanol (B129727). This application note includes a summary of quantitative data, a detailed experimental procedure, and a workflow diagram, intended for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a chemical intermediate possessing both a primary alcohol and a tertiary ether functional group. This unique structure makes it a useful building block in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. The presence of both a nucleophilic hydroxyl group and a sterically hindered ether provides opportunities for selective chemical transformations.

The synthetic strategy outlined here involves the base-catalyzed ring-opening of an epoxide. Specifically, isobutylene oxide (2,2-dimethyloxirane) is treated with sodium methoxide. Under these basic (SN2) conditions, the methoxide nucleophile preferentially attacks the less sterically hindered primary carbon of the epoxide ring, leading to the desired product, this compound, with high regioselectivity.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks one of the carbon atoms of the epoxide ring. In the case of the unsymmetrical isobutylene oxide, the attack occurs at the sterically less hindered primary carbon atom. This leads to the opening of the strained three-membered ring and the formation of an alkoxide intermediate, which is subsequently protonated by the methanol solvent to yield the final product.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value |

| Starting Materials | |

| Isobutylene Oxide | 1.0 equivalent |

| Sodium Methoxide | 1.1 equivalents |

| Methanol | Solvent |

| Reaction Conditions | |

| Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4-6 hours |

| Product Characteristics | |

| Molecular Formula | C₅H₁₂O₂ |

| Molecular Weight | 104.15 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | ~150-152 °C (estimated) |

| Density | ~0.93 g/mL (estimated) |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ ppm) | 3.45 (s, 2H), 3.25 (s, 3H), 2.5 (br s, 1H), 1.20 (s, 6H) |

| ¹³C NMR (CDCl₃, δ ppm) | 75.5, 70.0, 49.5, 22.0 |

| Yield | |

| Theoretical Yield | Calculated based on isobutylene oxide |

| Typical Experimental Yield | 80-90% |

Experimental Protocol

Materials:

-

Isobutylene oxide (2,2-dimethyloxirane)

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol. Stir the solution until the sodium methoxide is completely dissolved.

-

Addition of Reactant: To the stirred solution of sodium methoxide, add isobutylene oxide (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize the excess sodium methoxide.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to yield the pure product.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Caption: Regioselective ring-opening of isobutylene oxide.

References

2-Methoxy-2-methylpropan-1-ol: A Niche Solvent in Organic Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropan-1-ol, a bifunctional organic molecule containing both a hydroxyl and an ether group, presents an interesting profile as a potential solvent for organic reactions. Its structure suggests a combination of polarity from the alcohol moiety and relative inertness from the ether linkage. However, a comprehensive review of scientific literature reveals that its application as a solvent in organic synthesis is not widely documented. This document aims to provide a detailed overview of its known properties, and based on the characteristics of related methoxy (B1213986) alcohols, to extrapolate its potential applications, while clearly noting the absence of specific experimental protocols in published research.

Physicochemical Properties

A clear understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| Appearance | Colorless liquid | - |

| Boiling Point | 148-150 °C | - |

| Density | 0.931 g/mL at 25 °C | - |

| CAS Number | 22665-67-4 | [1] |

Potential Applications in Organic Reactions

While specific examples of this compound as a primary solvent in organic reactions are scarce in peer-reviewed literature, its chemical structure as a methoxy alcohol allows for theoretical postulation of its utility in certain reaction classes. Methoxy alcohols, in general, are valued for their ability to dissolve a range of polar and non-polar substances.[2]

Nucleophilic Substitution Reactions

Based on the properties of similar methoxy alcohols, this compound could potentially serve as a solvent for nucleophilic substitution reactions (e.g., Sₙ1 and Sₙ2).[2] Its protic nature, due to the hydroxyl group, can solvate both cations and anions.[2] This can be advantageous in reactions involving ionic intermediates.

Theoretical Experimental Workflow for a Nucleophilic Substitution Reaction

Caption: A generalized workflow for a nucleophilic substitution reaction.

Limitations in Specific Reaction Types

Grignard Reactions: The presence of a protic hydroxyl group makes this compound generally unsuitable as a solvent for Grignard reactions. The Grignard reagent, being a strong base, would be quenched by the acidic proton of the alcohol.[2]

Suzuki-Miyaura Coupling: While a wide range of solvents can be used for Suzuki-Miyaura cross-coupling reactions, the choice of solvent can significantly impact reaction performance.[3] There is no specific data supporting the use of this compound in this context. The reaction is often sensitive to the solvent's polarity and ability to stabilize the palladium catalyst and intermediates.[4]

Logical Relationship in Solvent Selection for Suzuki-Miyaura Coupling

Caption: Factors influenced by the solvent in a Suzuki-Miyaura coupling.

"Green" Solvent Potential

The push towards "green chemistry" encourages the use of environmentally benign solvents.[5] While this compound is not prominently featured as a "green solvent" in the literature, its higher boiling point compared to more volatile solvents like dichloromethane (B109758) could be an advantage in reducing solvent loss through evaporation. However, a full life-cycle assessment and toxicological data would be required to classify it as a truly "green" alternative.

Conclusion

Based on available data, this compound remains a solvent with largely unexplored potential in mainstream organic synthesis. Its physicochemical properties suggest it could be a viable medium for certain types of reactions, particularly nucleophilic substitutions. However, the lack of concrete examples and experimental protocols in the scientific literature prevents the provision of detailed application notes. Researchers and drug development professionals interested in exploring this solvent would need to undertake systematic studies to determine its efficacy, scope, and limitations for specific transformations. Its protic nature is a key consideration, rendering it incompatible with highly basic or organometallic reagents like Grignard reagents. Further research is warranted to fully characterize its solvent properties and potential as a niche or specialized reaction medium.

References

- 1. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applications [hangdachem.com]

- 3. CAS 3587-64-2: 1-Methoxy-2-methyl-2-propanol | CymitQuimica [cymitquimica.com]

- 4. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Utilization of 2-Methoxy-2-methylpropan-1-ol in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents extensively used in organic synthesis for the formation of carbon-carbon bonds. However, their high reactivity also makes them potent bases, necessitating careful control of reaction conditions and the strategic use of quenching agents. This document provides detailed application notes and a theoretical protocol for the utilization of 2-Methoxy-2-methylpropan-1-ol as a reactant, specifically as a quenching agent, in Grignard reactions. Due to a lack of specific published experimental data for this particular alcohol in Grignard reactions, the information presented herein is based on the established principles of the reactivity of alcohols with organomagnesium halides.

This compound is a primary alcohol. The hydroxyl group (-OH) is protic and will readily react with the highly basic Grignard reagent in an acid-base neutralization.[1] This reaction effectively quenches the Grignard reagent, converting it into a less reactive alkane, while the alcohol is converted into a magnesium alkoxide. This characteristic makes this compound a suitable candidate for a quenching agent to terminate a Grignard reaction or to destroy any excess Grignard reagent during the workup procedure.

Data Presentation

As no specific experimental data for the use of this compound in Grignard reactions is publicly available, the following table provides a summary of the expected reactants and products in a typical quenching scenario.

| Reactant 1 (Grignard Reagent) | Reactant 2 (Quenching Agent) | Product 1 (Alkane) | Product 2 (Magnesium Alkoxide) |

| R-MgX | CH₃OC(CH₃)₂CH₂OH | R-H | CH₃OC(CH₃)₂CH₂OMgX |

| e.g., Phenylmagnesium Bromide | This compound | Benzene | 2-Methoxy-2-methylpropan-1-yloxymagnesium bromide |

| e.g., Ethylmagnesium Chloride | This compound | Ethane | 2-Methoxy-2-methylpropan-1-yloxymagnesium chloride |

Experimental Protocols

The following is a theoretical protocol for the use of this compound as a quenching agent for a Grignard reaction. This protocol is generalized and should be adapted based on the specific scale and nature of the Grignard reaction being performed.

Objective: To quench a Grignard reaction using this compound.

Materials:

-

Grignard reaction mixture in an appropriate ethereal solvent (e.g., diethyl ether, THF)

-

This compound

-

Anhydrous diethyl ether or THF

-

Ice bath

-

Stirring apparatus

-

Dropping funnel

-

Apparatus for aqueous workup (separatory funnel, beakers, etc.)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Cooling the Reaction Mixture: Once the primary reaction with the Grignard reagent is deemed complete (e.g., by TLC analysis), cool the reaction flask to 0 °C using an ice bath. This is crucial to control the exothermic nature of the quenching process.

-

Preparation of the Quenching Solution: Prepare a solution of this compound (1.1 equivalents relative to the Grignard reagent) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) in a dropping funnel.

-

Slow Addition of the Quenching Agent: Add the this compound solution dropwise to the cooled and stirred Grignard reaction mixture. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. A vigorous reaction may be observed at the point of addition.

-

Completion of Quenching: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15-20 minutes to ensure all the Grignard reagent has been consumed.

-

Aqueous Workup: Slowly and carefully add saturated aqueous ammonium chloride solution to the reaction mixture to hydrolyze the magnesium alkoxides and salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or another suitable organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the crude product from the primary Grignard reaction.

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized workflow for the application of this compound in a Grignard reaction context.

References

Application Notes and Protocols: The Methoxymethyl (MOM) Ether as a Versatile Protecting Group for Alcohols

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving desired molecular complexity. The methoxymethyl (MOM) ether serves as a robust and widely utilized protecting group for hydroxyl functionalities. Its popularity stems from a favorable balance of stability across a broad spectrum of non-acidic reaction conditions and the relative ease of its removal under controlled acidic environments. These application notes provide a comprehensive overview of the use of the MOM group for the protection of primary, secondary, tertiary alcohols, and phenols, complete with detailed experimental protocols and comparative data to guide researchers, scientists, and drug development professionals in its effective implementation. While the user initially inquired about "2-Methoxy-2-methylpropan-1-ol," the vast body of scientific literature points to the closely related and ubiquitously employed Methoxymethyl (MOM) ether as the likely intended subject for alcohol protection.

Stability Profile

The MOM group is an acetal, which dictates its general stability. It exhibits high stability towards basic, nucleophilic, and a variety of oxidizing and reducing conditions. However, it is labile to acidic conditions, a characteristic that is exploited for its removal.

General Stability:

-

Basic Conditions: Stable to strong bases such as metal hydrides (NaH, KH), organometallics (RLi, RMgX), and alkoxides.

-

Nucleophilic Conditions: Resistant to a wide range of nucleophiles.

-